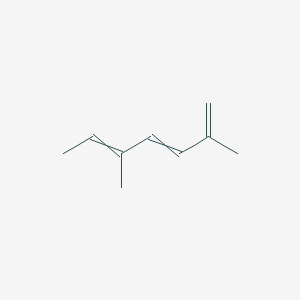
2,5-Dimethylhepta-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylhepta-1,3,5-triene is an organic compound with the molecular formula C9H14. It is a conjugated diene, meaning it has alternating double and single bonds between carbon atoms. This structure imparts unique chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylhepta-1,3,5-triene typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of 2,5-dimethylhepta-1,3,5-triyne. This reaction is carried out under controlled conditions using a palladium catalyst on carbon (Pd/C) and hydrogen gas. The reaction is carefully monitored to ensure selective hydrogenation, avoiding over-reduction to alkanes .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes often use similar catalysts and reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced monitoring systems ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethylhepta-1,3,5-triene undergoes various chemical reactions, including:
Electrophilic Addition: The compound reacts with halogens (e.g., bromine) and hydrogen halides (e.g., HCl) to form addition products.
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form diols or carboxylic acids, depending on the reaction conditions.
Cycloaddition: The compound participates in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions:
Halogenation: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Cycloaddition: Dienophiles such as maleic anhydride under thermal conditions.
Major Products:
Halogenation: 2,5-Dibromo-2,5-dimethylheptane.
Oxidation: 2,5-Dimethylheptane-1,3,5-triol or 2,5-dimethylheptanoic acid.
Cycloaddition: Cyclohexene derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylhepta-1,3,5-triene has several applications in scientific research:
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Wirkmechanismus
The mechanism of action of 2,5-Dimethylhepta-1,3,5-triene in chemical reactions involves the interaction of its conjugated double bonds with electrophiles or nucleophiles. The compound’s conjugated system allows for resonance stabilization of intermediates, facilitating various addition and cycloaddition reactions . In biological systems, its derivatives may interact with specific enzymes or receptors, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1,6-Dimethylhepta-1,3,5-triene: Another conjugated diene with similar reactivity but different substitution patterns.
2,4-Hexadiene: A simpler conjugated diene used in similar types of reactions.
2,5-Dimethyl-2,4-hexadiene: A structurally related compound with different reactivity due to the position of double bonds.
Uniqueness: 2,5-Dimethylhepta-1,3,5-triene is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. Its conjugated system provides a versatile platform for various synthetic applications, making it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
88001-26-7 |
|---|---|
Molekularformel |
C9H14 |
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
2,5-dimethylhepta-1,3,5-triene |
InChI |
InChI=1S/C9H14/c1-5-9(4)7-6-8(2)3/h5-7H,2H2,1,3-4H3 |
InChI-Schlüssel |
COQXDMOQOGUJRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C=CC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


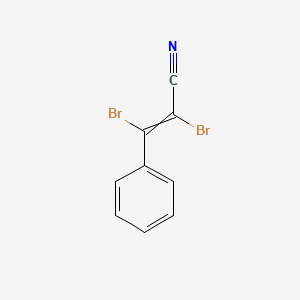
![Methyl 3-{[4-(2-nitroprop-1-en-1-yl)phenyl]sulfanyl}propanoate](/img/structure/B14389717.png)
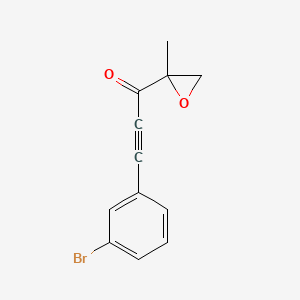
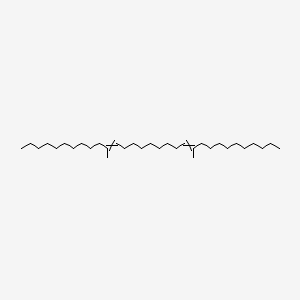
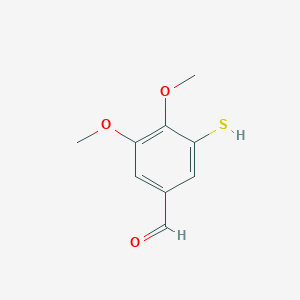
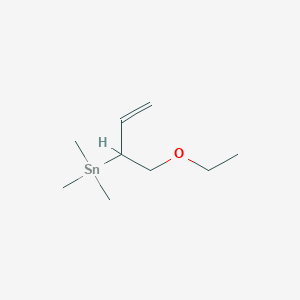
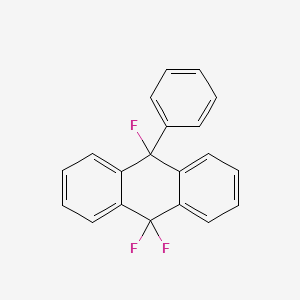
![1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14389756.png)
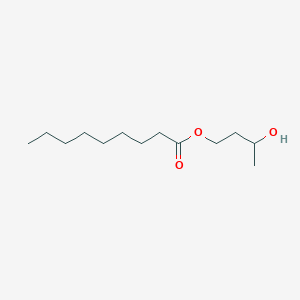
![5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14389765.png)
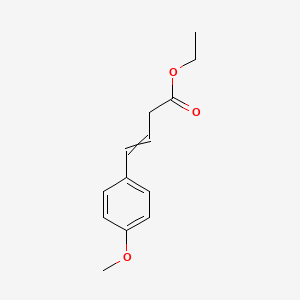
![Diethyl [(3-hydroxyanilino)methyl]propanedioate](/img/structure/B14389777.png)
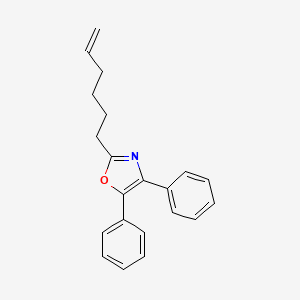
![10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14389791.png)
